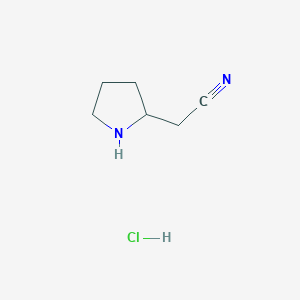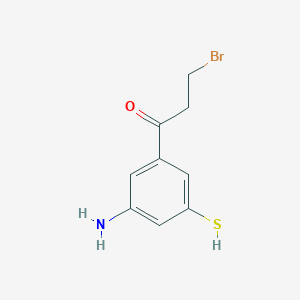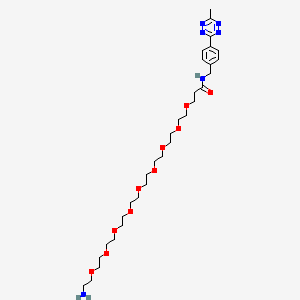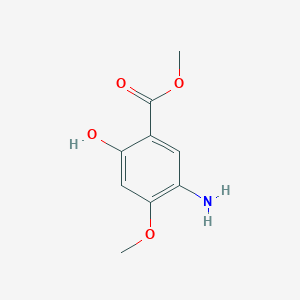
(2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The presence of chlorine and fluorine atoms in the biphenyl structure can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms into the biphenyl structure.
Acetylation: Introduction of the acetic acid moiety.
Common reagents used in these reactions include halogenating agents (e.g., chlorine gas, fluorine gas) and acetic anhydride. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and acetylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Removal of halogen atoms or reduction of the acetic acid group.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like sodium hydroxide or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield biphenyl derivatives with fewer halogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- (2’,6’-Dichloro-biphenyl-3-yl)-acetic acid
- (2’,6’-Difluoro-biphenyl-3-yl)-acetic acid
- (2’,6’-Dichloro-2-methyl-biphenyl-3-yl)-acetic acid
Uniqueness
(2’,6’-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid is unique due to the specific combination of chlorine and fluorine atoms, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both halogens can enhance its stability and interaction with molecular targets compared to similar compounds with only one type of halogen.
Properties
Molecular Formula |
C14H9Cl2FO2 |
|---|---|
Molecular Weight |
299.1 g/mol |
IUPAC Name |
2-[3-(2,6-dichlorophenyl)-2-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-5-2-6-11(16)13(10)9-4-1-3-8(14(9)17)7-12(18)19/h1-6H,7H2,(H,18,19) |
InChI Key |
QASYJUBYLCQIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC=C2Cl)Cl)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Phenyl-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B14051959.png)










